molecular formula C6H6O3 B048929 2,3-Dimethylmaleic anhydride CAS No. 766-39-2

2,3-Dimethylmaleic anhydride

Cat. No. B048929
M. Wt: 126.11 g/mol
InChI Key: MFGALGYVFGDXIX-UHFFFAOYSA-N
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Patent
US04639531

Procedure details

58.0 g (0.5 mol) of maleic anhydride and 4.7 g (0.05 mol) of 2-aminopyridine are boiled under reflux for 48 hours in 200 ml of glacial acetic acid. Working up as in Example 1 affords 17.0 g (54%) of dimethylmaleic anhydride with a melting point of 91°-93° C.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])C=C1.N[C:9]1[CH:14]=[CH:13][CH:12]=CN=1>C(O)(=O)C>[CH3:12][C:13]1=[C:14]([CH3:9])[C:4]([O:6][C:1]1=[O:7])=[O:5]

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
4.7 g
Type
reactant
Smiles
NC1=NC=CC=C1
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C/C/1=C(/C(=O)OC1=O)\C
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 269.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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